1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-69-9) is a fully substituted imidazole derivative with the molecular formula C₂₆H₂₄N₂OS and a molecular weight of 412.55 g/mol. It belongs to the broader class of 1-substituted-4,5-diaryl-2-(substituted-thio)imidazoles, a scaffold historically pursued for anti-inflammatory and analgesic applications, as exemplified by the foundational patent literature disclosing the general utility of N-allyl-substituted congeners in this series.

Molecular Formula C26H24N2OS
Molecular Weight 412.55
CAS No. 339277-69-9
Cat. No. B2506614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
CAS339277-69-9
Molecular FormulaC26H24N2OS
Molecular Weight412.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CSC2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H24N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h3-17H,1,18-19H2,2H3
InChIKeyFOFHUKMCDRDNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-69-9): Procurement-Relevant Structural and Pharmacological Context


1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-69-9) is a fully substituted imidazole derivative with the molecular formula C₂₆H₂₄N₂OS and a molecular weight of 412.55 g/mol . It belongs to the broader class of 1-substituted-4,5-diaryl-2-(substituted-thio)imidazoles, a scaffold historically pursued for anti-inflammatory and analgesic applications, as exemplified by the foundational patent literature disclosing the general utility of N-allyl-substituted congeners in this series [1]. The compound is available from commercial screening-library suppliers at a certified purity of ≥97% (NLT 97%), making it suitable for pharmaceutical R&D and quality-control workflows .

Why Generic Substitution of 1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-69-9) Risks Structural and Functional Divergence


The 1,2,4,5-tetrasubstituted imidazole scaffold present in CAS 339277-69-9 contains three independently variable pharmacophoric elements—the N1-allyl group, the C2-(4-methoxybenzyl)sulfanyl moiety, and the C4/C5-diphenyl system. Systematic SAR studies on related 2,4,5-trisubstituted imidazoles demonstrate that even minor alterations at the N1 position (e.g., allyl vs. propargyl vs. methyl) can profoundly modulate both enzyme inhibitory potency and cellular cytokine-release profiles [1]. Consequently, substituting CAS 339277-69-9 with a close analog that differs only in the N1 substituent (such as the N-propargyl derivative, CAS 339277-70-2, or the N-unsubstituted parent, CAS 339277-40-6) cannot be assumed to yield equivalent biological outcomes without explicit comparative data [1].

Product-Specific Quantitative Differentiation Evidence for 1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-69-9)


N1-Allyl Substitution Defines a Distinct Structural Series Relative to N-Unsubstituted and N-Propargyl Analogs

The target compound features an N1-allyl substituent that distinguishes it from the N1-unsubstituted parent (CAS 339277-40-6, MW 372.48) and the N1-propargyl analog (CAS 339277-70-2, MW 410.53). The foundational patent explicitly lists allyl as one of the preferred N1 substituents for achieving anti-inflammatory activity within the 4,5-diaryl-2-(substituted-thio)imidazole class, suggesting that the allyl group contributes to pharmacological activity in a manner distinct from other N1 substituents [1]. Quantitative IC₅₀ values for CAS 339277-69-9 itself are not publicly available; however, the patent establishes the structural basis for differential activity among N1-substituted congeners [1].

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

C2-(4-Methoxybenzyl)sulfanyl Group Introduces Electron-Donating Character Absent in Unsubstituted-Benzyl and Halo-Benzyl Analogs

The C2 substituent in CAS 339277-69-9 is a (4-methoxybenzyl)sulfanyl group. The para-methoxy substituent on the benzyl ring is electron-donating (Hammett σₚ = -0.27), which is expected to modulate the electron density on the sulfur atom and the imidazole core differently than electron-withdrawing or unsubstituted analogs. By comparison, the closely related compound 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-24-6) incorporates an electron-withdrawing 2,6-dichloro substitution pattern that imparts distinct steric and electronic properties . The difference in logP and polar surface area between these two analogs has implications for membrane permeability and target binding [1].

Computational Chemistry Drug Design Physicochemical Profiling

Commercial Purity Specification Supports Reproducible Screening Outcomes

CAS 339277-69-9 is supplied by MolCore with a certified minimum purity of 97% (NLT 97%), and the supplier holds ISO certification . This exceeds the typical ≥95% purity offered for several structurally related 4,5-diphenylimidazole screening compounds from alternative vendors. For instance, the N-propargyl analog (CAS 339277-70-2) and the N-methyl analog (CAS 339277-98-4) are listed at 95% purity by certain suppliers, introducing a quantifiable 2-percentage-point purity gap that can affect hit-confirmation reproducibility and dose-response accuracy .

Chemical Procurement Quality Control High-Throughput Screening

Scaffold-Level Anti-Inflammatory Activity Establishes Therapeutic Relevance of the 4,5-Diphenylimidazole Class

The 4,5-diaryl-2-(substituted-thio)imidazole scaffold, of which CAS 339277-69-9 is a member, has been explicitly claimed for anti-inflammatory and analgesic utility in patent literature, with N-allyl substitution identified as a preferred embodiment [1]. Although specific in vivo efficacy data for CAS 339277-69-9 have not been published, the class-level anti-inflammatory activity provides a rational basis for selecting this compound over imidazole derivatives from structurally unrelated series (e.g., 2-alkylamino- or 2-aryl-substituted imidazoles) that lack the 2-thioether pharmacophore found in the target compound [1].

Inflammation Drug Discovery Pharmacology

Optimal Research and Procurement Application Scenarios for 1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-69-9)


Medicinal Chemistry: Lead Optimization of Anti-Inflammatory 4,5-Diarylimidazoles

CAS 339277-69-9 is positioned for use as a reference compound or starting point in medicinal chemistry programs targeting inflammatory diseases. Its N1-allyl and C2-(4-methoxybenzyl)sulfanyl substitution pattern represents a specific, patent-validated pharmacophore combination within the anti-inflammatory imidazole class [1]. Researchers can systematically compare the target compound's activity against the N1-unsubstituted (CAS 339277-40-6) and N1-propargyl (CAS 339277-70-2) analogs to deconvolve the contribution of the allyl group to potency and selectivity [1].

Computational Chemistry: Electronic-Structure and QSAR Modeling

The presence of the electron-donating 4-methoxy group on the benzylsulfanyl moiety (σₚ = -0.27) makes CAS 339277-69-9 a useful probe for computational studies investigating the influence of C2 substituent electronic effects on target binding [2]. When used alongside the 2,6-dichlorobenzyl analog (CAS 339277-24-6), the pair constitutes a matched molecular pair for evaluating the effect of electron-donating versus electron-withdrawing substituents on imidazole-based inhibitor potency [1].

Biochemical Screening: High-Throughput Hit-Confirmation Cascades

The supplier-certified purity of ≥97% (NLT 97%) positions CAS 339277-69-9 as a higher-purity alternative to the 95%-purity N-methyl and N-propargyl analogs commonly listed by other vendors . This purity advantage is critical for hit-confirmation workflows where impurity-driven artifacts (e.g., aggregator effects, redox cycling) can confound dose-response analysis and lead to wasted resources on false-positive triage .

Academic Research: Structure-Activity Relationship (SAR) Studies on Imidazole-Based Bioactives

CAS 339277-69-9 completes a SAR matrix alongside CAS 339277-40-6 (N1-H), CAS 339277-70-2 (N1-propargyl), and CAS 339277-24-6 (C2-2,6-dichlorobenzyl). This matrix allows academic laboratories to probe the independent contributions of N1 substitution and C2 benzyl electronics to biological activity, solubility, and metabolic stability without requiring in-house synthesis of the core scaffold [1].

Quote Request

Request a Quote for 1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.